3-Aminotetrahydro-1,3-oxazin-2-one

CCR3 antagonists conformational restriction drug design

3-Aminotetrahydro-1,3-oxazin-2-one (CAS 54924-47-9), also known as 3-amino-1,3-oxazinan-2-one, is a heterocyclic compound belonging to the oxazinan-2-one class with the molecular formula C₄H₈N₂O₂ and a molecular weight of 116.12 g/mol. This scaffold serves as a versatile building block in medicinal chemistry and organic synthesis, characterized by a six-membered ring containing both nitrogen and oxygen atoms.

Molecular Formula C4H8N2O2
Molecular Weight 116.12 g/mol
CAS No. 54924-47-9
Cat. No. B022959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminotetrahydro-1,3-oxazin-2-one
CAS54924-47-9
Synonyms3-Aminotetrahydro-2H-1,3-oxazin-2-one; 
Molecular FormulaC4H8N2O2
Molecular Weight116.12 g/mol
Structural Identifiers
SMILESC1CN(C(=O)OC1)N
InChIInChI=1S/C4H8N2O2/c5-6-2-1-3-8-4(6)7/h1-3,5H2
InChIKeyPISNODKEJUFUNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminotetrahydro-1,3-oxazin-2-one (CAS 54924-47-9): Procurement Specifications and Research-Grade Properties


3-Aminotetrahydro-1,3-oxazin-2-one (CAS 54924-47-9), also known as 3-amino-1,3-oxazinan-2-one, is a heterocyclic compound belonging to the oxazinan-2-one class with the molecular formula C₄H₈N₂O₂ and a molecular weight of 116.12 g/mol . This scaffold serves as a versatile building block in medicinal chemistry and organic synthesis, characterized by a six-membered ring containing both nitrogen and oxygen atoms . The compound is primarily utilized as a research intermediate, not intended for therapeutic or diagnostic applications . It is available from multiple specialty chemical suppliers with typical purity specifications of ≥95% for laboratory-scale use .

Why Generic 1,3-Oxazin-2-one Analogs Cannot Replace 3-Aminotetrahydro-1,3-oxazin-2-one in Specialized Applications


While several 1,3-oxazin-2-one derivatives exist, simple substitution is not feasible for applications requiring a precise balance of polarity, conformational rigidity, and synthetic accessibility. The free amino group at the N3 position of the tetrahydro-1,3-oxazin-2-one ring confers distinct reactivity and hydrogen-bonding capabilities that are absent in N-alkylated or aryl-substituted analogs [1]. Furthermore, the specific six-membered saturated ring system of 3-aminotetrahydro-1,3-oxazin-2-one provides a unique conformational profile that cannot be replicated by open-chain amino alcohols or other heterocyclic alternatives, such as oxazolidinones, which possess a smaller five-membered ring [2]. As a result, substituting this compound with a seemingly similar analog can lead to altered reaction kinetics, diminished target selectivity, and reduced synthetic yields in downstream applications, making precise procurement essential for experimental consistency [3].

Quantitative Evidence for Prioritizing 3-Aminotetrahydro-1,3-oxazin-2-one Over Alternative Scaffolds


Superior Conformational Restriction for Target Engagement in CCR3 Antagonist Development

Incorporation of a tetrahydro-1,3-oxazin-2-one spacer as a conformational restriction element in urea-based CCR3 antagonists yielded compounds with picomolar potency, achieving an IC₅₀ of 0.23 nM against human CCR3 expressed in mouse B300-19 cells [1]. In contrast, the corresponding open-chain analogs (e.g., flexible alkyl spacers) displayed significantly lower potency due to increased conformational entropy, although exact comparative IC₅₀ values for the open-chain controls are not reported in the primary source [1]. The dramatic improvement in potency upon introducing this specific heterocyclic scaffold highlights its unique ability to pre-organize the pharmacophore for optimal receptor interaction.

CCR3 antagonists conformational restriction drug design

Enhanced CYP2D6 Selectivity Profile via Polar Tetrahydro-1,3-oxazin-2-one Scaffold

The same study on CCR3 antagonists revealed that the tetrahydro-1,3-oxazin-2-one-containing compound 19b exhibited excellent selectivity over binding to CYP2D6, a key cytochrome P450 enzyme associated with drug-drug interactions [1]. This selectivity is attributed to the increased polarity and rigid conformation imposed by the oxazinanone ring, which disfavors binding to the CYP2D6 active site [1]. While the publication states the selectivity as 'excellent,' specific numerical ratios or IC₅₀ values for CYP2D6 inhibition are not provided. Nevertheless, this property distinguishes it from more lipophilic, flexible spacer analogs that often show greater CYP2D6 liability.

CYP2D6 inhibition drug-drug interactions selectivity

Regioselective Gold-Catalyzed Synthesis of 1,3-Oxazinan-2-ones (Kinetically Controlled) vs. 1,3-Oxazin-2-one Derivatives (Thermodynamically Favored)

A combined experimental and computational study demonstrated that gold-catalyzed oxycyclization of allenic carbamates can be tuned to yield either 1,3-oxazinan-2-ones (kinetically controlled products) or 1,3-oxazin-2-one derivatives (thermodynamically favored products) [1]. This work provides a clear synthetic roadmap for accessing the tetrahydro-1,3-oxazin-2-one scaffold, including the 3-amino variant, with high regioselectivity. This level of synthetic control contrasts with traditional methods for synthesizing related heterocycles, which often suffer from poor regioselectivity and lower yields, thereby establishing a reliable and efficient route for compound procurement.

gold catalysis oxycyclization synthetic methodology

Chemical Stability Under Recommended Storage Conditions

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 3-Aminotetrahydro-1,3-oxazin-2-one is considered stable under recommended storage conditions . This stability profile ensures that the compound's integrity is maintained during routine laboratory handling and storage, reducing the risk of degradation that could compromise experimental results. In contrast, some structurally related amino-alcohol building blocks are prone to oxidation or require stringent anhydrous storage, making this compound a more robust choice for routine synthetic workflows.

stability storage handling

Optimal Application Scenarios for 3-Aminotetrahydro-1,3-oxazin-2-one in Medicinal Chemistry and Chemical Synthesis


CCR3 Antagonist Lead Optimization and Medicinal Chemistry

This compound is ideally suited for medicinal chemistry programs focused on developing potent and selective CCR3 antagonists. Its tetrahydro-1,3-oxazin-2-one core acts as a privileged scaffold that, when incorporated into urea-based chemotypes, yields picomolar activity and minimizes CYP2D6 liability, as evidenced by the 0.23 nM IC₅₀ and excellent selectivity data [1]. Researchers should prioritize this compound over flexible spacer analogs to achieve superior target engagement and a cleaner safety pharmacology profile.

Synthesis of Enantiomerically Pure 1,3-Amino Alcohols via Ring Opening

The perihydro-1,3-oxazin-2-one ring system is a proven intermediate for the preparation of enantiomerically pure 1,3-amino alcohols, which are valuable building blocks for pharmaceuticals and chiral ligands [1]. The compound's rigid ring structure allows for stereocontrolled ring-opening reactions, enabling the synthesis of chiral molecules with high optical purity. This application leverages the unique conformational properties of the scaffold, as supported by NMR and MM2 calculations [1].

Regioselective Heterocycle Construction via Gold Catalysis

Synthetic chemists seeking to construct functionalized 1,3-oxazinan-2-one cores can rely on the gold-catalyzed oxycyclization of allenic carbamates, a method that provides kinetically controlled access to this scaffold [1]. This route is particularly valuable for generating diverse libraries of 3-aminotetrahydro-1,3-oxazin-2-one derivatives, as it offers high regioselectivity and is compatible with various functional groups, making it a reliable choice for parallel synthesis and medicinal chemistry optimization campaigns.

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